molecular formula C13H11F2NO2S2 B262586 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide

2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide

Cat. No. B262586
M. Wt: 315.4 g/mol
InChI Key: VEMMXJRZRBIBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide, also known as DMS 19491, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 is not fully understood. However, one study published in 2018 by Li et al. suggested that this compound 19491 may exert its anticancer effects by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound 19491 has been shown to have various biochemical and physiological effects. For example, a study published in 2018 by Li et al. found that this compound 19491 inhibited the growth and migration of human breast cancer cells. Another study published in 2017 by Zhang et al. demonstrated that this compound 19491 reduced inflammation in a mouse model of acute lung injury.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 in lab experiments is its potential therapeutic applications. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to study its effects on other diseases, such as cancer and inflammation. Additionally, more research is needed to evaluate its safety and efficacy in animal and human trials.

Synthesis Methods

The synthesis of 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 involves the reaction of 2,4-difluoronitrobenzene with 2-(methylsulfanyl)aniline in the presence of a palladium catalyst. The resulting product is then treated with chlorosulfonic acid to yield this compound 19491. This synthesis method was first described in a research article published in 2013 by Li et al.

Scientific Research Applications

2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 has been studied for its potential use in treating various diseases. One study published in 2017 by Zhang et al. found that this compound 19491 exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study published in 2018 by Li et al. demonstrated that this compound 19491 had anticancer activity against human breast cancer cells.

properties

Molecular Formula

C13H11F2NO2S2

Molecular Weight

315.4 g/mol

IUPAC Name

2,4-difluoro-N-(2-methylsulfanylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11F2NO2S2/c1-19-12-5-3-2-4-11(12)16-20(17,18)13-7-6-9(14)8-10(13)15/h2-8,16H,1H3

InChI Key

VEMMXJRZRBIBOT-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CSC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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